Cas no 133994-99-7 (1-Methyl-1H-indole-4-carbaldehyde)
1-Methyl-1H-indole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-1H-indole-4-carbaldehyde
- 1H-Indole-4-carboxaldehyde, 1-methyl- (9CI)
- 1-methyl-1H-indole-4-carbaldehyde(SALTDATA: FREE)
- 1-methylindole-4-carbaldehyde
- 1-Methylindole-4-carboxaldehyde
- PubChem20444
- GFTNSZIYQMJJMD-UHFFFAOYSA-N
- 1-methyl-1H-indol-4-carboxaldehyde
- STK501437
- AB1007563
- AB0064317
- ST24027116
- Z4100
- 1-Methyl-1H-indole-4-carbaldehyd
- 1-Methyl-1H-indole-4-carbaldehyde, AldrichCPR
- MFCD08690261
- SCHEMBL1253598
- Z1198180916
- DB-063004
- 133994-99-7
- SY081347
- DTXSID60589402
- CS-W021350
- A887981
- ALBB-004945
- AKOS004122135
- EN300-1725353
- 1H-Indole-4-carboxaldehyde, 1-methyl- (9CI);1-methyl-1H-indole-4-carbaldehyde(SALTDATA: FREE)
- DS-2458
-
- MDL: MFCD08690261
- Inchi: 1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3
- InChI Key: GFTNSZIYQMJJMD-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC2=C1C=CN2C
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.1±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 318.7°C at 760 mmHg
- Flash Point: 146.5±20.4 °C
- Refractive Index: 1.585
- PSA: 22.00000
- LogP: 1.99080
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-Methyl-1H-indole-4-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
1-Methyl-1H-indole-4-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Methyl-1H-indole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG978-250mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95+% | 250mg |
878CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG978-1g |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95+% | 1g |
2331.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG978-50mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95+% | 50mg |
231.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841437-250mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95% | 250mg |
773.10 | 2021-05-17 | |
| Matrix Scientific | 036759-500mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 500mg |
$252.00 | 2023-09-09 | ||
| Fluorochem | 227652-250mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95% | 250mg |
£64.00 | 2022-02-28 | |
| Fluorochem | 227652-1g |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95% | 1g |
£174.00 | 2022-02-28 | |
| Fluorochem | 227652-5g |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95% | 5g |
£640.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG978-200mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 95+% | 200mg |
581.0CNY | 2021-08-04 | |
| TRC | M221745-10mg |
1-Methyl-1H-indole-4-carbaldehyde |
133994-99-7 | 10mg |
$ 50.00 | 2022-06-04 |
1-Methyl-1H-indole-4-carbaldehyde Suppliers
1-Methyl-1H-indole-4-carbaldehyde Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-Methyl-1H-indole-4-carbaldehyde
Professional Introduction to 1-Methyl-1H-indole-4-carbaldehyde (CAS No. 133994-99-7)
1-Methyl-1H-indole-4-carbaldehyde, with the chemical identifier CAS No. 133994-99-7, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This heterocyclic aldehyde derivative belongs to the indole family, which is well-documented for its diverse biological activities and pharmacological relevance. The structural motif of indole, combined with the aldehyde functional group at the 4-position and a methyl substituent at the 1-position, endows this molecule with unique chemical properties and potential applications in drug discovery and material science.
The compound’s molecular formula is C9H9NO, reflecting its composition of nine carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom. The presence of the aldehyde group (–CHO) at the 4-position of the indole ring makes it a versatile intermediate in organic synthesis. Aldehydes are known for their reactivity in condensation reactions, oxidation processes, and as substrates for further functionalization, making 1-Methyl-1H-indole-4-carbaldehyde a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in indole derivatives due to their broad spectrum of biological activities. 1-Methyl-1H-indole-4-carbaldehyde has been explored as a precursor in the synthesis of various pharmacologically active molecules. Its indole core is a common scaffold in natural products and drug candidates, contributing to its potential therapeutic applications. Research has highlighted its role in developing compounds with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of 1-Methyl-1H-indole-4-carbaldehyde is its utility in medicinal chemistry. The aldehyde group allows for facile coupling with nucleophiles such as amines and hydrazines, leading to imines or hydrazones, respectively. These intermediates can be further transformed into more complex structures with enhanced biological activity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are crucial in targeting various cancers and inflammatory diseases.
The synthesis of 1-Methyl-1H-indole-4-carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include formylation reactions at the 4-position of the indole ring followed by methylation at the 1-position. Advances in catalytic methods have enabled more efficient and sustainable synthetic pathways, reducing waste and improving yields. These developments align with the broader trend toward green chemistry principles in pharmaceutical manufacturing.
Recent studies have also explored the spectroscopic and computational properties of 1-Methyl-1H-indole-4-carbaldehyde. High-resolution NMR spectroscopy has been employed to elucidate its molecular structure, confirming the connectivity of atoms as predicted by its chemical formula. Computational chemistry techniques, such as density functional theory (DFT), have provided insights into its electronic structure and reactivity. These studies not only validate experimental findings but also aid in designing novel synthetic strategies.
The pharmacological potential of 1-Methyl-1H-indole-4-carbaldehyde has been further investigated through in vitro and in vivo models. Its derivatives have shown promising results in preclinical trials for several diseases. For example, modifications at the aldehyde group can enhance binding affinity to target proteins or enzymes involved in pathogenic processes. This adaptability makes it an attractive scaffold for structure-based drug design.
In addition to pharmaceutical applications, 1-Methyl-1H-indole-4-carbaldehyde has found utility in materials science. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing organic semiconductors and conductive polymers. These materials are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. The versatility of this compound underscores its importance beyond traditional medicinal chemistry applications.
The future direction of research on 1-Methyl-1H-indole-4-carbaldehyde lies in exploring novel synthetic methodologies and expanding its biological profile. Innovations in flow chemistry could enable scalable production under milder conditions, reducing energy consumption and environmental impact. Furthermore, high-throughput screening techniques may uncover new derivatives with enhanced therapeutic efficacy or reduced side effects.
In conclusion, 1-Methyl-1H-indole-4-carbaldehyde (CAS No. 133994-99-7) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules and advanced materials. As research continues to uncover new applications for this compound, it will undoubtedly play an increasingly important role in addressing global challenges related to health care and sustainable technology.
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